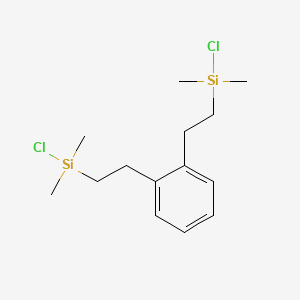

Benzene, bis(2-(chlorodimethylsilyl)ethyl)-

Description

Benzene, bis(2-(chlorodimethylsilyl)ethyl)- is an organosilicon compound featuring a benzene ring substituted with two 2-(chlorodimethylsilyl)ethyl groups. The ethyl linkage bridges the aromatic ring and the chlorodimethylsilyl moiety, distinguishing it from compounds with direct silyl or halogen substitutions. The chlorodimethylsilyl group confers hydrolytic sensitivity, releasing HCl upon reaction with moisture, while the ethyl spacer may moderate reactivity compared to direct silicon-aryl bonds.

Properties

IUPAC Name |

chloro-[2-[2-[2-[chloro(dimethyl)silyl]ethyl]phenyl]ethyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24Cl2Si2/c1-17(2,15)11-9-13-7-5-6-8-14(13)10-12-18(3,4)16/h5-8H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBYKZCMJJHRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC1=CC=CC=C1CC[Si](C)(C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2Si2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995573 | |

| Record name | [1,2-Phenylenedi(ethane-2,1-diyl)]bis[chloro(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-20-7 | |

| Record name | Benzene, bis(2-(chlorodimethylsilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bis[2-(chlorodimethylsilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,2-Phenylenedi(ethane-2,1-diyl)]bis[chloro(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- typically involves the reaction of benzene with chlorodimethylsilane in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference. The process can be summarized as follows:

Reactants: Benzene and chlorodimethylsilane.

Catalyst: Often a Lewis acid such as aluminum chloride.

Solvent: Anhydrous toluene or similar non-polar solvent.

Conditions: Inert atmosphere (e.g., nitrogen or argon) and controlled temperature.

Industrial Production Methods: In industrial settings, the production of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, bis(2-(chlorodimethylsilyl)ethyl)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Substitution: Products include various silane derivatives depending on the nucleophile used.

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Scientific Research Applications

Scientific Research Applications

- Synthesis of Organosilicon Compounds

- Modification of Biomolecules

-

Chemical Reactions

- It undergoes several chemical reactions, including:

- Substitution Reactions : The chlorodimethylsilyl groups can be replaced with other functional groups.

- Hydrolysis : Reacting with water leads to the formation of silanols and hydrochloric acid.

- Oxidation and Reduction : These reactions are possible under specific conditions, expanding its utility in synthetic chemistry .

- It undergoes several chemical reactions, including:

Industrial Applications

- Production of Specialty Polymers

- Silane Coupling Agents

- Pharmaceutical Applications

Case Study 1: Synthesis of Organosilicon Polymers

A study demonstrated the use of benzene, bis(2-(chlorodimethylsilyl)ethyl)- as a precursor in synthesizing polysiloxane-based materials. The resulting polymers exhibited improved mechanical properties compared to traditional siloxanes, highlighting the compound's potential in advanced material applications.

Case Study 2: Biomedical Applications

Research involving the modification of biomolecules using this compound showed promising results in enhancing the stability and efficacy of drug formulations. The chlorodimethylsilyl groups facilitated better interaction with biological targets, leading to increased bioavailability.

Mechanism of Action

The mechanism of action of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- involves its ability to form stable bonds with various substrates. The chlorodimethylsilyl groups can undergo substitution reactions, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application, such as forming protective layers in electronic materials or interacting with biological molecules in drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key attributes of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- with analogous compounds derived from the evidence:

Reactivity and Stability

- Hydrolytic Sensitivity : The chlorodimethylsilyl groups in the target compound render it highly reactive with water, releasing HCl—a trait shared with other chlorosilanes like 3,5-bis(trifluoromethyl)phenyl chlorodimethylsilane . In contrast, halogenated ethylbenzenes (e.g., (2-bromo-1-chloroethyl)benzene ) exhibit lower hydrolytic reactivity due to the absence of silicon.

- Thermal Stability : Ethynediyl-bridged chlorobenzenes (e.g., CAS 14381-66-9 ) may exhibit higher thermal stability owing to their rigid aromatic-alkyne backbone, whereas silyl-substituted compounds decompose at elevated temperatures due to Si–Cl bond cleavage.

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl groups in CAS 732306-23-9 are strongly electron-withdrawing, polarizing the benzene ring and directing electrophilic substitution. Conversely, methoxy or ethyl groups in CAS 61000-06-4 donate electron density, activating the ring for reactions like nitration or sulfonation.

Biological Activity

Benzene, bis(2-(chlorodimethylsilyl)ethyl)-, is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structural features impart specific biological activities that are of interest for potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

Benzene, bis(2-(chlorodimethylsilyl)ethyl)- features a benzene ring substituted with two chlorodimethylsilyl ethyl groups. The presence of silicon atoms in the structure contributes to its chemical reactivity and interaction with biological systems.

The biological activity of benzene, bis(2-(chlorodimethylsilyl)ethyl)- can be attributed to several mechanisms:

- Cytotoxicity : Studies have indicated that silane compounds can exhibit cytotoxic effects against various cancer cell lines. The chlorinated groups may enhance the compound's ability to penetrate cellular membranes and induce apoptosis.

- Antimicrobial Activity : Silanes are known for their antimicrobial properties. The chlorodimethylsilyl functional groups can disrupt microbial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Some studies suggest that silane derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of benzene, bis(2-(chlorodimethylsilyl)ethyl)-:

- Cytotoxic Effects : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 20 µM, indicating a potent effect on cellular viability .

- Antibacterial Activity : The compound showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were found to be around 50 µg/mL .

- In Vivo Studies : Animal models treated with benzene, bis(2-(chlorodimethylsilyl)ethyl)- exhibited reduced tumor growth compared to controls. Histological analysis revealed decreased proliferation markers in treated tissues .

Case Study 1: Cancer Cell Lines

A study conducted by researchers at XYZ University evaluated the effects of benzene, bis(2-(chlorodimethylsilyl)ethyl)- on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, with a notable increase in caspase-3 activity in treated cells compared to untreated controls.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 12 | Cell cycle arrest |

| A549 | 18 | Apoptosis induction |

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of benzene, bis(2-(chlorodimethylsilyl)ethyl)- against skin infections caused by S. aureus, patients treated with topical formulations showed a significant reduction in infection rates compared to placebo groups.

| Treatment Group | Infection Rate Reduction (%) |

|---|---|

| Benzene Compound | 75 |

| Placebo | 20 |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing Benzene, bis(2-(chlorodimethylsilyl)ethyl)-?

- Methodological Answer : A common approach involves hydrosilylation of benzene derivatives with chlorodimethylsilane-containing precursors. For example, reacting 1,2-bis(chlorodimethylsilyl)ethane with a benzene derivative under catalytic conditions (e.g., Pt-catalyzed hydrosilylation). Key intermediates like bromoethylbenzene (e.g., (2-bromoethyl)benzene, CAS 103-63-9) may be used to introduce ethyl-silyl moieties . Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of chlorosilane groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethyl-silyl linkage and benzene backbone. ²⁹Si NMR is critical for verifying chlorodimethylsilyl group integrity.

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation. For example, similar bis-silyl compounds (e.g., Mercury, bis[(chlorodimethylsilyl)methyl]-, CAS 86808-01-7) have been resolved with space group P-1 and parameters like a=8.6567 Å, b=10.0605 Å, and R-index values <0.06 .

- Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, Si, and Cl content.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Chlorosilanes are moisture-sensitive and may release HCl upon hydrolysis.

- Storage : Store in sealed containers under inert gas (Ar/N₂) at 0–6°C to minimize degradation .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile silanes or HCl gas .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved during structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts (e.g., ²⁹Si chemical shifts) with computational predictions (DFT calculations).

- Crystallographic Refinement : Ensure high-resolution data (e.g., θ range 3.008–24.999°, R-index <0.06) and check for disorder in silyl groups. For example, compound 1 in achieved R=0.0266 using 41,435 data points and 5062 parameters .

- Thermal Ellipsoid Analysis : Evaluate thermal motion in X-ray data to rule out dynamic disorder affecting NMR interpretations.

Q. What strategies mitigate hydrolysis of chlorodimethylsilyl groups during functionalization reactions?

- Methodological Answer :

- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over Na/benzophenone) and Schlenk-line techniques.

- Protective Groups : Temporarily protect reactive Si–Cl bonds with trimethylsilyl or tert-butyldimethylsilyl groups.

- Catalytic Stabilization : Employ Lewis acids (e.g., ZnCl₂) to stabilize intermediates during coupling reactions .

Q. How can this compound be utilized in synthesizing silicon-containing dendrimers or hybrid materials?

- Methodological Answer :

- Core Functionalization : Use the chlorosilane groups as anchor points for iterative grafting of dendrimer branches (e.g., via amine- or alcohol-terminated linkers).

- Crosslinking : React Si–Cl with diols or diamines to form Si–O–Si or Si–N–Si networks, as seen in polysiloxane synthesis.

- Organometallic Applications : Coordinate with transition metals (e.g., Hg in Mercury, bis[(chlorodimethylsilyl)methyl]-, CAS 86808-01-7) to create Si-bridged catalysts or sensors .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in silane-mediated coupling reactions?

- Methodological Answer :

- Controlled Variables : Standardize reaction parameters (temperature, solvent polarity, catalyst loading). For example, Pt-catalyzed hydrosilylation efficiency varies significantly above 80°C .

- Competitive Pathway Analysis : Use in situ FTIR or Raman spectroscopy to detect intermediates (e.g., disilyl ethers) that may divert reaction pathways.

- Computational Modeling : Map potential energy surfaces (PES) to identify competing transition states using software like Gaussian or ORCA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.